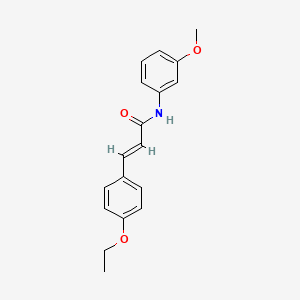

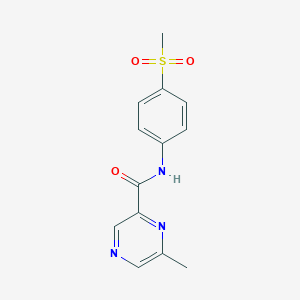

![molecular formula C19H19N3O3S3 B2452669 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941925-67-3](/img/structure/B2452669.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a pyrrolidin-1-ylsulfonyl group. Benzamides and benzo[d]thiazoles are both common structures in medicinal chemistry and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzene rings. The sulfur and nitrogen atoms in the thiazole ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

As a benzamide and benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to produce a carboxylic acid and an amine .Scientific Research Applications

Inhibitor of Vascular Endothelial Growth Factor Receptor-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its analogues have been studied as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This characteristic is crucial in addressing issues like angiogenesis in cancer. Borzilleri et al. (2006) found that these compounds demonstrated high selectivity and effectiveness in vivo, especially in lung and colon carcinoma models (Borzilleri et al., 2006).

Synthesis of New Benzamide Derivatives

Saeed and Rafique (2013) conducted research on the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This research contributes to the broader understanding and development of new compounds with potential applications in various fields including pharmaceuticals (Saeed & Rafique, 2013).

Supramolecular Gelators

Yadav and Ballabh (2020) explored the synthesis of N-(thiazol-2-yl) benzamide derivatives as new supramolecular gelators. They investigated the influence of methyl functionality and multiple non-covalent interactions on gelation behavior, which is significant for applications in materials science and drug delivery (Yadav & Ballabh, 2020).

Anticancer Activity

Farah et al. (2011) studied N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives for their potential as anticancer agents. This research is pivotal in the search for new, effective treatments for cancer (Farah et al., 2011).

Potential in ACAT-1 Inhibition

Shibuya et al. (2018) identified N-substituted benzamide derivatives as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. This discovery is important for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis Inspired by Marine Topsentines

Deau et al. (2014) reported the synthesis of N-(4-phenylthiazol-2-yl)-substituted benzamides, inspired by marine topsentines. This research is noteworthy for its contribution to the field of marine-derived pharmaceuticals (Deau et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S3/c1-26-15-5-4-6-16-17(15)20-19(27-16)21-18(23)13-7-9-14(10-8-13)28(24,25)22-11-2-3-12-22/h4-10H,2-3,11-12H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTFBGOPGXZWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

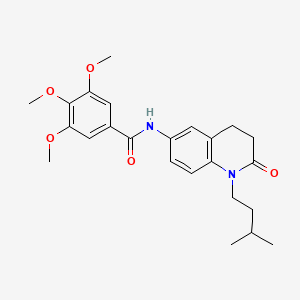

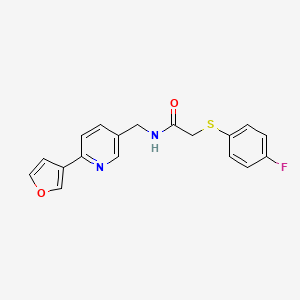

![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)

![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)

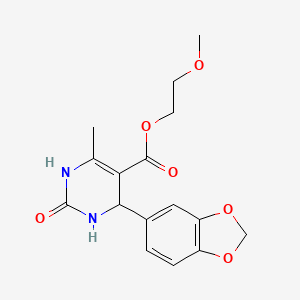

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)

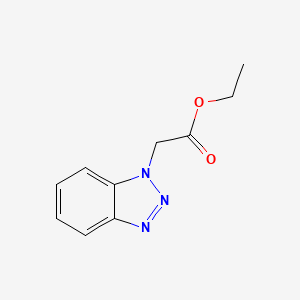

![Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2452595.png)

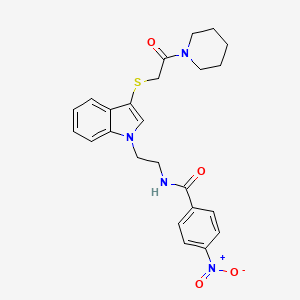

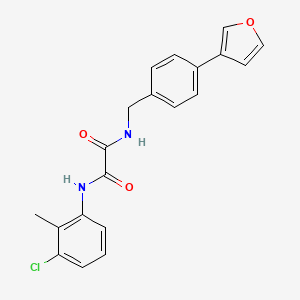

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)

![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)